molecular formula C17H13FN2O B5213760 1-[4-fluoro-3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]ethanone

1-[4-fluoro-3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]ethanone

Cat. No.: B5213760
M. Wt: 280.30 g/mol
InChI Key: VLRKHLFESSBBDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-fluoro-3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]ethanone is a complex organic compound that belongs to the class of fluorinated pyrazoles. This compound is characterized by the presence of a fluorine atom, a pyrazole ring, and a phenyl group, making it a significant molecule in various scientific research fields. Fluorinated compounds are known for their stability and unique chemical properties, which make them valuable in medicinal chemistry and other applications.

Preparation Methods

The synthesis of 1-[4-fluoro-3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]ethanone typically involves a multi-step process. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-fluoro-3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

1-[4-fluoro-3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-fluoro-3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]ethanone involves its interaction with specific molecular targets. For instance, its binding to the human estrogen alpha receptor (ERα) suggests that it may modulate estrogenic activity, which is crucial in the treatment of certain cancers . The fluorine atom enhances the compound’s binding affinity and stability, making it a potent candidate for drug development.

Comparison with Similar Compounds

1-[4-fluoro-3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]ethanone can be compared with other fluorinated pyrazoles and similar compounds:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-fluoro-3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O/c1-11(21)12-5-6-16(18)15(10-12)13-3-2-4-14(9-13)17-7-8-19-20-17/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRKHLFESSBBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)C2=CC=CC(=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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